molecular formula C20H24N2O4 B2798468 2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-isopropylacetamide CAS No. 898439-35-5

2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-isopropylacetamide

Cat. No.: B2798468
CAS No.: 898439-35-5
M. Wt: 356.422
InChI Key: DIWVBZFZHKVFGH-UHFFFAOYSA-N
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Description

2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-isopropylacetamide is an intricate organic compound. With its structure embedding functionalities from multiple chemical families, it serves as a critical piece in synthetic organic chemistry and pharmacology.

Preparation Methods

Synthetic routes and reaction conditions: This compound is synthesized through multi-step processes starting from basic organic molecules. Each step involves specific reagents and catalysts under controlled conditions such as temperature and pH.

  • Formation of 3,4-dihydroisoquinolin-2(1H)-yl:

    • Reagents: Appropriate aldehyde or ketone, ammonia or primary amine.

    • Conditions: Solvent medium, heat.

  • Integration into 4-oxo-4H-pyran scaffold:

    • Reagents: Aldol condensation with unsaturated ketones.

    • Conditions: Base-catalysis, room temperature.

  • Formation of acetamide side chain:

    • Reagents: Isopropylamine and acetic anhydride.

    • Conditions: Mild heating, typically between 50-70°C.

Industrial production methods: In an industrial setting, the synthesis is scaled up using bulk chemicals and industrial reactors. Continuous flow reactors are often employed to ensure consistent product quality and maximize yield, integrating purification steps like crystallization or distillation.

Chemical Reactions Analysis

Types of reactions it undergoes:

  • Oxidation: Generates respective N-oxides or sulfoxides.

  • Reduction: Reduces to primary alcohols or amines.

  • Substitution: Nucleophilic substitution at reactive sites.

Common reagents and conditions:

  • Oxidation: Use of oxidizing agents like m-chloroperoxybenzoic acid (mCPBA).

  • Reduction: Use of reducing agents like Lithium aluminium hydride (LiAlH4).

  • Substitution: Nucleophiles such as halides, under anhydrous conditions.

Major products formed from these reactions: The transformations yield derivatives like N-oxides, primary alcohols, substituted acetamides, each potentially with different pharmacological profiles.

Scientific Research Applications

In Chemistry: Utilized in organic synthesis as intermediates for creating complex molecules. In Biology: Explores biochemical pathways due to its potential enzyme inhibition properties. In Medicine: Investigated as potential therapeutic agents in treating diseases, its structural components fitting into pharmacophore models. In Industry: Applied in the synthesis of specialized polymers and materials for electronic applications.

Comparison with Similar Compounds

  • Isoquinoline derivatives: Differ in their binding affinity and selectivity.

  • Pyran-based compounds: Exhibit varied reactivity based on substitutions on the pyran ring.

  • N-isopropylacetamide analogs: Differ in side chain structure, affecting solubility and bioavailability.

Uniqueness: The combination of the 3,4-dihydroisoquinoline and pyran structures in 2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-isopropylacetamide is unique. This dual functionality is rare and presents both chemical versatility and potential for diverse biological activity.

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Properties

IUPAC Name

2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-14(2)21-20(24)13-26-19-12-25-17(9-18(19)23)11-22-8-7-15-5-3-4-6-16(15)10-22/h3-6,9,12,14H,7-8,10-11,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWVBZFZHKVFGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)COC1=COC(=CC1=O)CN2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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